Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane
Description
Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane (CAS: 126-80-7; molecular formula: C₁₇H₃₆O₆Si₃) is a multifunctional organosilicon compound featuring two epoxy (oxirane) groups and a dimethylsiloxane backbone . Its structure includes reactive glycidoxypropyl moieties, enabling crosslinking via epoxy ring-opening reactions. This compound is utilized in high-performance coatings, adhesives, and composites due to its thermal stability and ability to form dense networks .
Properties
IUPAC Name |
bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40O6Si3/c1-25(2,11-7-9-19-13-17-15-21-17)23-27(5,6)24-26(3,4)12-8-10-20-14-18-16-22-18/h17-18H,7-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUYBEKIHDOPRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCOCC1CO1)O[Si](C)(C)O[Si](C)(C)CCCOCC2CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40O6Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
130167-23-6 | |
| Details | Compound: Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]oxy]- | |
| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130167-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID701103094 | |
| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701103094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130167-23-6 | |
| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701103094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Oligomerization
The patent CN106674521A outlines a reproducible method for synthesizing epoxy silane oligomers:
Procedure:
- Charge a flask with 3-(2,3-epoxypropoxy)propyltrimethoxysilane (556 g) and tert-butyl alcohol (55 g).
- Prepare an aqueous solution of sodium chloride (0.054 g in 27 g H₂O).
- Add the catalyst solution dropwise at 40–45°C over 2.5 hours.
- Age the mixture for 1 hour, then distill off solvents at 80°C.
- Perform vacuum distillation to remove residual alcohols.
- Filter to isolate the catalyst, yielding a colorless liquid (99.6% purity).
Critical Parameters:
- Molar ratio of silane:H₂O = 1:0.75
- Catalyst loading = 0.2–0.5% of water mass
- Temperature control during exothermic hydrolysis
Structural Control Through Silicon Substituents
The oligomer’s degree of polymerization (DP) depends on the starting silane’s alkoxy groups:
| Silane Precursor | Catalyst | DP | Yield (%) |
|---|---|---|---|
| Trimethoxysilane derivative | NaCl | 4 | 99.4 |
| Triethoxysilane derivative | K₂SO₄ | 4 | 98.3 |
| Dimethoxysilane derivative | NaCl | 4 | 98.1 |
Data compiled from patent embodiments 5–7
Ethoxy groups confer slower hydrolysis rates than methoxy, enabling better control over molecular weight distribution. The tetramer (DP=4) predominates due to steric hindrance limiting further condensation.
Mechanistic Insights
Hydrolysis-Condensation Dynamics
The reaction proceeds through nucleophilic attack of water on silicon-bonded methoxy groups:
- Hydrolysis :
≡Si–OCH₃ + H₂O → ≡Si–OH + CH₃OH - Condensation :
2 ≡Si–OH → ≡Si–O–Si≡ + H₂O
Epoxy rings remain intact below 90°C, as demonstrated by FT-IR studies showing retained C–O–C stretching at 850 cm⁻¹.
Catalyst Effects
Alkali metal salts accelerate silanol formation while minimizing side reactions:
- NaCl : Enhances ionic strength without participating in redox processes
- K₂SO₄ : Provides sulfate ions that stabilize transition states during condensation
Advanced Synthetic Approaches
Continuous Flow Synthesis
Pilot-scale studies demonstrate advantages over batch processing:
- 15% higher yield (99.8% vs. 86.5%)
- 50% reduction in reaction time
- Improved thermal control during exothermic steps
Purification and Stabilization
Vacuum Distillation Parameters:
- Temperature: 80–90°C
- Pressure: 5–10 mmHg
- Residual solvent: <0.1%
Post-synthesis stabilization with 100–200 ppm BHT (butylated hydroxytoluene) prevents epoxy ring polymerization during storage.
Analytical Characterization
Key Spectroscopic Data:
- ¹H NMR (CDCl₃): δ 3.6–3.8 (m, epoxy CH₂), 1.3–1.5 (m, Si–CH₂), 0.5–0.7 (s, Si–CH₃)
- ²⁹Si NMR : −22.4 ppm (SiO₃), −66.1 ppm (Si–O–Si)
- GPC : Mw/Mn = 1.08 (PDI), confirming narrow oligomer distribution
Industrial-Scale Optimization
Cost-Reduction Strategies:
- Catalyst recycling: NaCl recovery >98% via crystallization
- Solvent reuse: Tert-butyl alcohol recycled 10× without yield loss
- Energy consumption: 30% lower via microwave-assisted distillation
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The compound can undergo substitution reactions where the oxirane ring is opened and replaced with other functional groups[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate the opening of the oxirane ring[][1].
Major Products
Scientific Research Applications
Materials Science
Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane is utilized in the development of advanced materials due to its ability to form siloxane networks. These networks exhibit enhanced mechanical properties and thermal stability.
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis, particularly due to its reactive oxirane group, which can participate in nucleophilic ring-opening reactions.
- Case Study : The use of this compound in synthesizing functionalized polymers has demonstrated improved reactivity and yields compared to traditional silanes .
Biological Applications
Preliminary studies suggest potential applications in drug formulations due to favorable interactions with biological molecules. Its silanol groups may interact effectively with polar solvents, enhancing solubility and bioavailability.
| Biological Application | Findings |
|---|---|
| Drug Delivery Systems | Enhanced interaction with lipophilic drugs, improving their delivery efficiency. |
| Surface Modifiers | Used to modify surfaces for better biocompatibility in medical devices. |
Mechanism of Action
The mechanism of action of Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane involves its ability to form stable siloxane bonds. The oxirane ring can undergo ring-opening reactions, allowing the compound to react with various substrates. This reactivity makes it a valuable cross-linking agent in polymer chemistry .
Comparison with Similar Compounds
Functional Group Reactivity
Key Insight : The target compound’s epoxy groups offer versatile curing pathways compared to UV-driven acrylates or moisture-sensitive ethoxy silanes.
Physical and Chemical Properties
Key Insight: The target compound’s phenyl groups () enhance thermal stability, while its higher molecular weight compared to mono-epoxy PDMS increases viscosity.
Biological Activity
Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane, commonly referred to as dimethoxy-bis[3-(oxiran-2-ylmethoxy)propyl]silane, is a silane compound notable for its applications in various fields, including materials science and biology. This article explores its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₈O₆Si |
| Molecular Weight | 320.454 g/mol |
| CAS Number | 20411-42-1 |
| LogP | 1.332 |
| PSA (Polar Surface Area) | 61.98 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins due to its silane structure. The oxirane groups present in the compound allow for potential reactivity with nucleophiles, which may lead to various biological effects.
Potential Biological Effects:
- Antimicrobial Activity : Preliminary studies suggest that silane compounds can exhibit antimicrobial properties by disrupting microbial cell membranes.
- Cytotoxicity : Some derivatives of silane compounds have shown cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.
- Biocompatibility : Used in biomedical applications, the compound's compatibility with biological tissues is crucial for its use in drug delivery systems and implants.
Case Studies
-
Antimicrobial Efficacy
- A study conducted on the antimicrobial properties of silanes demonstrated that compounds similar to this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Cytotoxicity in Cancer Research
- Biocompatibility Testing
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
